molecular formula C8H5Cl2N3O B3395478 5-(3,4-Dichlorophenyl)-1,3,4-oxadiazol-2-amine CAS No. 62035-95-4

5-(3,4-Dichlorophenyl)-1,3,4-oxadiazol-2-amine

Cat. No. B3395478
CAS RN: 62035-95-4
M. Wt: 230.05 g/mol
InChI Key: YGDAKLFEIFZEOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3,4-Dichlorophenyl)-1,3,4-oxadiazol-2-amine, commonly known as DCPO, is a chemical compound that has been extensively studied for its potential applications in scientific research. DCPO is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure. It has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for various research applications.

Mechanism of Action

The mechanism of action of DCPO is not fully understood, but it is believed to involve the formation of a complex with NO. This complex is thought to be responsible for the fluorescent signal observed when DCPO is used as a probe for NO. DCPO has also been found to inhibit the activity of certain enzymes, such as xanthine oxidase and nitric oxide synthase, which are involved in the production of NO.
Biochemical and Physiological Effects:
DCPO has been found to exhibit a wide range of biochemical and physiological effects. In addition to its role as a fluorescent probe for NO, DCPO has been shown to have antioxidant properties, and to inhibit the production of reactive oxygen species. It has also been found to modulate the activity of certain ion channels, including voltage-gated potassium channels and N-methyl-D-aspartate receptors.

Advantages and Limitations for Lab Experiments

One of the main advantages of DCPO is its selectivity for NO. This makes it a valuable tool for studying the role of NO in biological systems, without the need for more invasive techniques. However, one limitation of DCPO is its potential toxicity at high concentrations. This can limit its use in certain experiments, and requires careful consideration of dosing and exposure times.

Future Directions

There are several potential future directions for research involving DCPO. One area of interest is the development of new fluorescent probes for NO, with improved sensitivity and selectivity. Another area of research is the use of DCPO as a therapeutic agent, particularly for conditions involving oxidative stress and inflammation. Finally, there is potential for the use of DCPO in the development of new drugs targeting NO signaling pathways, particularly in the context of neurological disorders.

Scientific Research Applications

DCPO has been extensively studied for its potential applications in scientific research. One of the main areas of research has been its use as a fluorescent probe for detecting nitric oxide (NO) in biological systems. DCPO has been found to selectively bind to NO, resulting in a fluorescent signal that can be measured and quantified. This has led to its use as a tool for studying the role of NO in various physiological processes, including cardiovascular function, inflammation, and neuronal signaling.

properties

IUPAC Name

5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2N3O/c9-5-2-1-4(3-6(5)10)7-12-13-8(11)14-7/h1-3H,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGDAKLFEIFZEOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NN=C(O2)N)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90314401
Record name 5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90314401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3,4-Dichlorophenyl)-1,3,4-oxadiazol-2-amine

CAS RN

62035-95-4
Record name NSC282678
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=282678
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90314401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3,4-Dichlorophenyl)-1,3,4-oxadiazol-2-amine
Reactant of Route 2
Reactant of Route 2
5-(3,4-Dichlorophenyl)-1,3,4-oxadiazol-2-amine
Reactant of Route 3
5-(3,4-Dichlorophenyl)-1,3,4-oxadiazol-2-amine
Reactant of Route 4
5-(3,4-Dichlorophenyl)-1,3,4-oxadiazol-2-amine
Reactant of Route 5
5-(3,4-Dichlorophenyl)-1,3,4-oxadiazol-2-amine
Reactant of Route 6
5-(3,4-Dichlorophenyl)-1,3,4-oxadiazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.